4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine
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Overview
Description
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine typically involves the cyclization of pyridylchalcones with hydrazine hydrate. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods
The use of green chemistry principles, such as metal-free catalysis and environmentally friendly solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use as analgesics and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole ring but has different substituents, leading to varied biological activities.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents, used in fluorescence applications.
Uniqueness
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer a combination of chemical reactivity and biological activity not commonly found in other compounds. Its low toxicity and high bioavailability further enhance its potential for various applications .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H9N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-6,8,11H,3H2 |
InChI Key |
KFRDWFSAUYARBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1C2=CC=NC=C2 |
Origin of Product |
United States |
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